2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Descripción

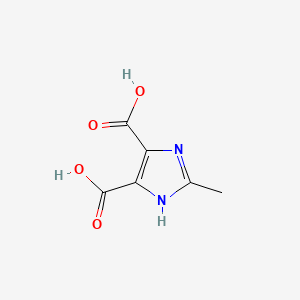

2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDA) is a heterocyclic carboxylic acid with the molecular formula C₆H₅N₂O₄. Its structure features an imidazole ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 4- and 5-positions (Fig. 1). This compound is widely utilized as a polydentate ligand in coordination chemistry due to its ability to bind metal ions through both nitrogen (imidazole) and oxygen (carboxylate) donor sites .

H₃MIDA has been employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), particularly with transition metals (e.g., Mg²⁺, Cd²⁺, Mn²⁺) under hydrothermal conditions. These complexes exhibit distorted octahedral geometries stabilized by intermolecular hydrogen bonds (O–H···O, N–H···O), forming three-dimensional networks . Applications span materials science, catalysis, and biomedicine, such as in the functionalization of zinc-based MOFs for drug delivery .

Propiedades

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYCQZSHGUXYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201214 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5313-35-9 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5313-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Oxidative Conversion from 2-Methyl-Substituted Tolimidazoles

A patented method for preparing 2-alkyl imidazole-4,5-dicarboxylic acids, including 2-methyl derivatives, involves oxidation of 2-alkyl-4-tolimidazole and 2-alkyl-5-tolimidazole mixtures under acidic conditions using oxygenating agents such as hydrogen peroxide. The process can be summarized as follows:

- Raw Materials: Mixture of 2-methyl-3-tolimidazole and 2-methyl-4-tolimidazole (mass ratio varies).

- Reaction Conditions: Dissolution in concentrated sulfuric acid (98%), cooling, followed by slow addition of 30% hydrogen peroxide.

- Temperature: Controlled between 50°C and 170°C, typically around 120°C.

- Reaction Time: 10 to 16 hours.

- Workup: Addition of ice water to induce crystallization, filtration, and drying at 80°C.

- Yield and Purity: Yields around 65-67% with purity approximately 97%.

| Parameter | Typical Value |

|---|---|

| Raw material ratio | 1:1 to 2:3 (3-tolimidazole:4-tolimidazole) |

| Sulfuric acid | 200 g (98%) |

| Hydrogen peroxide | 150-200 g (30-50%) |

| Temperature | 120°C |

| Reaction time | 12 hours |

| Product yield | ~6.5-6.7 g from 10 g raw material |

| Product purity | 97.2% - 97.6% |

This method is advantageous due to the use of relatively simple starting materials and straightforward oxidation, but requires careful control of temperature and reaction time to optimize yield and purity.

Parallel Synthesis and Derivatization Approaches

Research on imidazole-4,5-dicarboxylic acid derivatives, including 2-methyl substituted compounds, often involves derivatization of the dicarboxylic acid scaffold with amino acid esters or alkanamines to form dicarboxamides. While this is more relevant to functionalization than initial preparation, it indicates that the core dicarboxylic acid can be synthesized and then modified in parallel synthesis setups for biological screening.

- The oxidation method using hydrogen peroxide in sulfuric acid is effective for 2-alkyl substituted imidazole dicarboxylic acids, including the 2-methyl derivative, providing high purity products suitable for further applications.

- The hydroxymethylation followed by nitric acid oxidation is a classical, economical method for imidazole dicarboxylic acid synthesis, adaptable to substituted imidazoles with modifications.

- The purity and yield depend heavily on reaction parameters such as temperature, oxidant concentration, and reaction time.

- The oxidative method avoids the use of expensive or hazardous reagents and allows for relatively straightforward isolation by crystallization.

- Derivatization studies indicate the compound’s utility as a scaffold for further chemical modifications, highlighting the importance of obtaining pure 2-methyl-1H-imidazole-4,5-dicarboxylic acid as a precursor.

The preparation of this compound is primarily achieved through oxidative methods starting from 2-methyl-substituted tolimidazoles under acidic conditions with hydrogen peroxide as the oxidant. This method yields high-purity products with moderate to good yields. Alternative classical methods involving hydroxymethylation and oxidation steps provide a conceptual basis but are less directly applied to the methyl-substituted derivative. The compound serves as a valuable intermediate for further chemical derivatization in research contexts.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional carboxyl or hydroxyl groups, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of derivatives of 2-methyl-1H-imidazole-4,5-dicarboxylic acid in antiviral applications. For instance, compounds derived from this acid have shown promising inhibitory activity against the SARS-CoV-2 main protease, with certain derivatives exhibiting IC₅₀ values as low as 4.79 μM . The structural modifications on the imidazole ring significantly influence their potency, indicating that this compound can serve as a scaffold for developing new antiviral agents.

Anticoccidial Agents

Research has also demonstrated that imidazole derivatives can act as anticoccidial agents, which are crucial for treating parasitic infections in poultry and livestock. One study identified a derivative of 1H-imidazole-4,5-dicarboxamide as a potential candidate for further development in veterinary medicine .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly against proteases involved in viral replication. Its derivatives have been synthesized and screened for activity against enzymes like HIV-1 protease and dengue virus replicon systems, revealing significant inhibitory effects . This positions this compound as a valuable tool in biochemical research aimed at understanding viral mechanisms and developing therapeutic strategies.

Coordination Chemistry

The compound is also explored for its coordination chemistry properties. As a ligand, it can form complexes with various metal ions, leading to the development of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies due to their tunable properties and high surface areas .

Synthesis of Coordination Polymers

The ability of this compound to act as a bidentate ligand allows it to participate in the formation of coordination polymers. These materials exhibit unique structural properties that can be exploited in various applications such as sensors and drug delivery systems .

Crystal Engineering

Recent advancements have led to the synthesis of novel crystal structures using this compound as a building block. For example, a study reported the formation of a three-dimensional coordination polymer involving strontium ions that demonstrated interesting magnetic properties . Such research underscores the potential of this compound in crystal engineering and materials design.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antiviral Activity | PMC11423687 | Derivatives showed IC₅₀ values against SARS-CoV-2 main protease; structural modifications enhanced potency. |

| Anticoccidial Agents | ACS Publications | Identified imidazole derivatives with significant activity against coccidia in poultry. |

| Coordination Chemistry | ResearchGate | Explored the ability to form metal-organic frameworks with diverse metal ions. |

| Crystal Engineering | Synthesis Report | Developed novel Sr(II) complexes showcasing unique structural and magnetic properties. |

Mecanismo De Acción

The mechanism by which 2-Methyl-1H-imidazole-4,5-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing catalytic activity and binding affinity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact on Coordination :

- Electron-Donating Groups (e.g., methyl, hydroxymethyl): Enhance metal-ligand binding via inductive effects, favoring stable octahedral geometries .

- Bulky Groups (e.g., phenyl, tetrazolyl): Introduce steric hindrance, limiting coordination modes but enabling supramolecular interactions (e.g., π-π stacking) .

- Sulfonyl/Benzyl Groups : Reduce coordination utility but enhance bioactivity due to increased lipophilicity .

Solubility and Applications :

- Hydrophilic derivatives (e.g., hydroxymethyl, ethyl) are soluble in polar solvents and suited for biomedical applications .

- Hydrophobic derivatives (e.g., phenyl) excel in gas storage or catalysis due to porous frameworks .

Biological Activity: Sulfonyl derivatives exhibit notable antimicrobial activity, contrasting with H₃MIDA’s primary use in materials science . Ethyl-substituted analogs serve as intermediates in neuroprotective agents, such as 1-aminoindan-1,5-dicarboxylic acid derivatives .

Actividad Biológica

2-Methyl-1H-imidazole-4,5-dicarboxylic acid (also referred to as 2-Methylimidazole-4,5-dicarboxylic acid) is a heterocyclic organic compound belonging to the imidazole family. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered imidazole ring with two carboxylic acid groups at the 4 and 5 positions and a methyl group at the 2 position. This configuration allows for unique interactions with biological targets, particularly metal ions and enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The imidazole nitrogen atoms can coordinate with metal ions, influencing enzymatic activities and biological pathways.

- Hydrogen Bonding : The carboxylic acid groups can participate in hydrogen bonding, affecting molecular interactions within biological systems.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in viral replication, such as the SARS-CoV-2 main protease .

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, research on asymmetric imidazole derivatives demonstrated significant inhibitory effects against the SARS-CoV-2 main protease. One derivative exhibited an IC50 value of 4.79 μM, indicating promising antiviral activity .

Anticoccidial Activity

Imidazole derivatives have also been investigated for their anticoccidial properties. These compounds are crucial in treating parasitic infections in poultry and other livestock. The mechanism involves disrupting metabolic pathways in parasites, thereby reducing their viability .

Coordination Chemistry

The compound acts as a multifunctional ligand in coordination chemistry. Its ability to bind with various metal ions enhances its potential applications in drug development and materials science. The coordination sites provided by the nitrogen and carboxyl groups allow for the formation of stable complexes with metals .

Study on SARS-CoV-2 Inhibition

A notable study synthesized a series of imidazole derivatives based on the structure of the SARS-CoV-2 main protease. The study revealed that modifications at the C2 position (such as the methyl group present in this compound) enhanced inhibitory potency compared to non-methylated analogs. This highlights the importance of structural features in optimizing biological activity .

Coordination Complexes

Research has demonstrated that this compound forms stable coordination complexes with transition metals. These complexes exhibit enhanced biological activities, including antibacterial properties against various pathogens. The flexibility in coordination modes allows for the design of tailored compounds for specific therapeutic applications .

Summary of Biological Activities

Q & A

Q. Advanced

- DFT calculations : Model electronic structures to predict preferred binding sites (e.g., carboxylate O vs. imidazole N) .

- Molecular docking : Simulate ligand-metal interactions for hypothetical MOFs, prioritizing syntheses with high binding energies .

- Retrosynthetic analysis : Tools like Template_relevance predict feasible routes (e.g., esterification, metal-ligand ratios) .

What experimental factors influence the yield and purity of metal complexes?

Q. Advanced

- pH and temperature : Hydrothermal synthesis at 413 K vs. 388 K alters reaction kinetics, favoring distinct crystalline phases .

- Solvent polarity : Pyridine acts as a base and structure-directing agent, reducing side reactions .

- Post-synthesis purification : Recrystallization in water/methanol removes unreacted ligands or metal salts .

How do substituents at the 2-position affect the ligand’s coordination chemistry?

Q. Advanced

- Steric effects : Methyl groups restrict rotational freedom, favoring specific binding modes (e.g., κ²N³,O⁴ over μ₃-bridging) .

- Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) increase carboxylate acidity, altering metal-ligand bond strengths .

- Comparative studies : Derivatives (e.g., 2-ethyl or 2-phenyl) show varied luminescence and catalytic properties due to π-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.